molecular formula C11H10NO7- B12555579 (2R)-3-methoxy-2-methyl-2-(2-nitrophenoxy)-3-oxopropanoate CAS No. 188407-82-1

(2R)-3-methoxy-2-methyl-2-(2-nitrophenoxy)-3-oxopropanoate

Cat. No.: B12555579
CAS No.: 188407-82-1
M. Wt: 268.20 g/mol
InChI Key: PLYVOZCGQKOEGR-LLVKDONJSA-M
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Description

(2R)-3-methoxy-2-methyl-2-(2-nitrophenoxy)-3-oxopropanoate is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a methyl group, and a nitrophenoxy group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-methoxy-2-methyl-2-(2-nitrophenoxy)-3-oxopropanoate typically involves multiple steps. One common method includes the esterification of 2-nitrophenol with 3-methoxy-2-methyl-3-oxopropanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactors. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-methoxy-2-methyl-2-(2-nitrophenoxy)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-amino-3-methoxy-2-methyl-3-oxopropanoate.

    Reduction: Formation of 3-methoxy-2-methyl-3-oxopropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-3-methoxy-2-methyl-2-(2-nitrophenoxy)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-3-methoxy-2-methyl-2-(2-nitrophenoxy)-3-oxopropanoate exerts its effects is primarily through its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S,5S,6S)-2-methyl-6-(2-nitrophenoxy)oxane-3,4,5-triol: Another compound with a nitrophenoxy group, but with a different backbone structure.

    2-Bromoacetonitrile: Contains a nitrile group and is used in similar synthetic applications.

Uniqueness

(2R)-3-methoxy-2-methyl-2-(2-nitrophenoxy)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and nitrophenoxy groups make it particularly versatile in various chemical reactions and applications.

Properties

CAS No.

188407-82-1

Molecular Formula

C11H10NO7-

Molecular Weight

268.20 g/mol

IUPAC Name

(2R)-3-methoxy-2-methyl-2-(2-nitrophenoxy)-3-oxopropanoate

InChI

InChI=1S/C11H11NO7/c1-11(9(13)14,10(15)18-2)19-8-6-4-3-5-7(8)12(16)17/h3-6H,1-2H3,(H,13,14)/p-1/t11-/m1/s1

InChI Key

PLYVOZCGQKOEGR-LLVKDONJSA-M

Isomeric SMILES

C[C@@](C(=O)[O-])(C(=O)OC)OC1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC(C(=O)[O-])(C(=O)OC)OC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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